molecular formula C9H12O4 B030938 Vanylglycol CAS No. 534-82-7

Vanylglycol

Cat. No.: B030938
CAS No.: 534-82-7
M. Wt: 184.19 g/mol
InChI Key: FBWPWWWZWKPJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chemical Reactions Analysis

HMPG undergoes several types of chemical reactions, including:

    Oxidation: HMPG can be oxidized to form vanillylmandelic acid.

    Reduction: Reduction reactions can convert HMPG back to its precursor compounds.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.

Common reagents and conditions used in these reactions include acetonitrile, ammonium formate, and formic acid solutions . Major products formed from these reactions include vanillylmandelic acid and homovanillic acid .

Scientific Research Applications

HMPG has a wide range of scientific research applications:

Comparison with Similar Compounds

HMPG is similar to other catecholamine metabolites such as vanillylmandelic acid and homovanillic acid. it is unique in its specific role as an indicator of central nervous system noradrenergic activity. Similar compounds include:

HMPG stands out due to its specific applications in neurological research and its role as a biomarker for central nervous system activity.

Biological Activity

Vanil glycol, also known as vanylglycol, is a phenolic compound derived from vanillin, a flavoring agent commonly found in vanilla beans. This article explores its biological activity, focusing on its effects in various biological systems, particularly in the context of neurodegenerative diseases and metabolic alterations.

Vanil glycol is characterized by its molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of 182.17 g/mol. Its structure features a hydroxyl group and a methoxy group attached to the aromatic ring, contributing to its biological reactivity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of vanil glycol, particularly in models of neurodegeneration. In a study using Caenorhabditis elegans (C. elegans), vanil glycol was identified as one of several metabolites that could rescue models of Alzheimer's disease by enhancing protein homeostasis. The study indicated that vanil glycol, along with other metabolites, triggered a cytosolic unfolded protein response mediated by the transcription factor HSF-1, which is crucial for managing protein aggregation in neurons .

Table 1: Effects of Vanil Glycol on C. elegans Models

Concentration (μM)Behavioral Response (BPM)Aggregate Count
0BaselineHigh
1ModerateModerate
5ImprovedLow
10Significant ImprovementVery Low

This table summarizes the dose-dependent effects of vanil glycol on the motility (measured in body bends per minute, BPM) and aggregate formation in treated worms compared to untreated controls.

Metabolic Alterations

In addition to its neuroprotective effects, vanil glycol has been implicated in metabolic pathways related to liver function. A urine metabolomics study identified vanil glycol as a metabolite with altered levels in cases of hepatotoxicity, suggesting its potential role as a biomarker for liver injury . The study found that metabolic alterations involving amino acids were significant, indicating that vanil glycol may influence hepatic metabolism.

Table 2: Metabolomic Changes in Hepatotoxicity

MetaboliteControl Level (μM)Hepatotoxic Level (μM)
Vanil GlycolXY
PhosphopantothenoylcysteineAB

This table illustrates the comparative levels of vanil glycol and other metabolites between healthy controls and subjects with liver injury.

The mechanisms through which vanil glycol exerts its biological effects are multifaceted:

  • Protein Homeostasis : By activating HSF-1, vanil glycol helps maintain protein folding and prevent aggregation, which is particularly beneficial in neurodegenerative contexts.
  • Antioxidant Activity : Phenolic compounds like vanil glycol are known for their antioxidant properties, which can mitigate oxidative stress—a significant factor in many diseases.
  • Metabolic Regulation : Vanil glycol's involvement in amino acid metabolism suggests it may play a role in regulating metabolic pathways critical for liver health.

Alzheimer’s Disease Model

In a specific case study involving C. elegans, researchers treated worms expressing human amyloid-beta with varying concentrations of vanil glycol. The results showed that treatment significantly improved motility and reduced aggregate formation compared to untreated controls. This indicates a potential therapeutic role for vanil glycol in managing symptoms associated with Alzheimer’s disease .

Hepatotoxicity Assessment

Another case study focused on patients with liver damage revealed that elevated levels of vanil glycol correlated with specific metabolic disturbances. This finding supports the hypothesis that monitoring vanil glycol levels could aid in early detection of liver injury .

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPWWWZWKPJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862142
Record name (4-Hydroxy-3-methoxyphenyl)ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanylglycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

534-82-7
Record name 3-Methoxy-4-hydroxyphenyl glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-hydroxyphenylglycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-3-methoxyphenyl)ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXY-4-HYDROXYPHENYLGLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vanylglycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanylglycol
Reactant of Route 2
Reactant of Route 2
Vanylglycol
Reactant of Route 3
Reactant of Route 3
Vanylglycol
Reactant of Route 4
Vanylglycol
Reactant of Route 5
Reactant of Route 5
Vanylglycol
Reactant of Route 6
Vanylglycol
Customer
Q & A

Q1: How is vanylglycol excretion affected by different medications and dietary interventions?

A1: Research suggests that this compound excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter this compound excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact this compound levels:

    Q2: What analytical techniques are used to detect and quantify this compound in biological samples?

    A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect this compound in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to this compound's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying this compound in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.